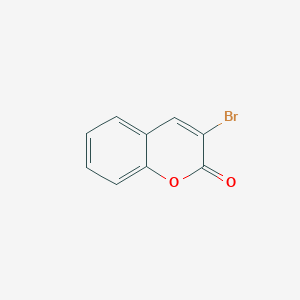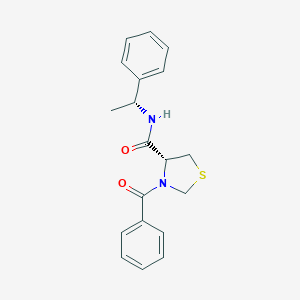
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine, also known as rosiglitazone, is a thiazolidinedione class of medication used to treat type 2 diabetes mellitus. It works by increasing the body's sensitivity to insulin, which helps to control blood sugar levels.
Mecanismo De Acción
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism. PPAR-gamma activation leads to increased insulin sensitivity, enhanced glucose uptake, and improved lipid metabolism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Rosiglitazone has been shown to have several biochemical and physiological effects, including:
1. Increased insulin sensitivity: Rosiglitazone increases insulin sensitivity by activating PPAR-gamma, which leads to enhanced glucose uptake and utilization.
2. Improved lipid metabolism: Rosiglitazone improves lipid metabolism by increasing the uptake and utilization of fatty acids.
3. Anti-inflammatory effects: Rosiglitazone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee in lab experiments include its well-established mechanism of action, extensive research data, and availability of commercial sources. However, there are also some limitations, including its potential toxicity, variable pharmacokinetics, and off-target effects.
Direcciones Futuras
There are several future directions for research on (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee, including:
1. Development of novel derivatives with improved efficacy and safety profiles.
2. Investigation of its potential uses in other diseases, such as cancer and cardiovascular diseases.
3. Identification of biomarkers for predicting its therapeutic response and toxicity.
4. Elucidation of its molecular mechanisms of action and off-target effects.
5. Evaluation of its long-term safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee involves the condensation of 2-methylbenzylamine with 3-benzoylpropionic acid to form the intermediate (R)-3-benzoyl-4-(2-methylbenzylamino)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with thiazolidinedione to form (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine.
Aplicaciones Científicas De Investigación
Rosiglitazone has been extensively studied for its potential therapeutic uses in various diseases, including diabetes, cancer, and cardiovascular diseases. Several studies have reported its beneficial effects on insulin resistance, lipid metabolism, and inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines and animal models. Moreover, (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee has been found to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Propiedades
Número CAS |
134931-74-1 |
|---|---|
Nombre del producto |
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine |
Fórmula molecular |
C19H20N2O2S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
Clave InChI |
MEXWLVVJOPSWLN-PBHICJAKSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Sinónimos |
3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



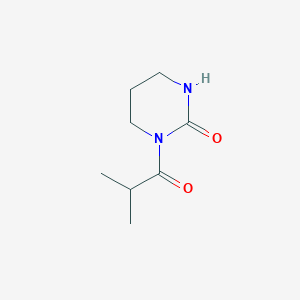
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
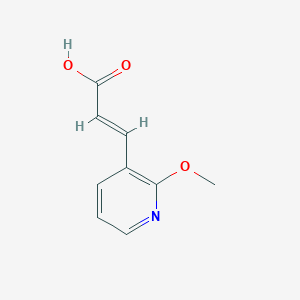
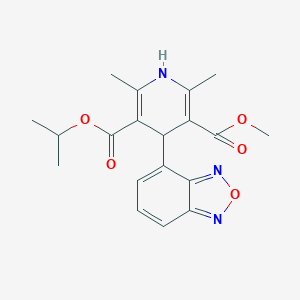
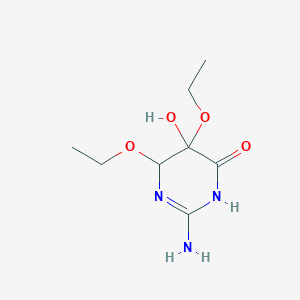
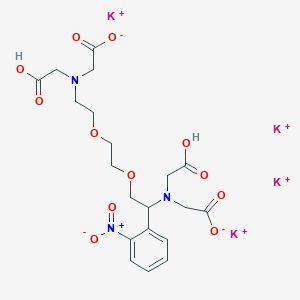
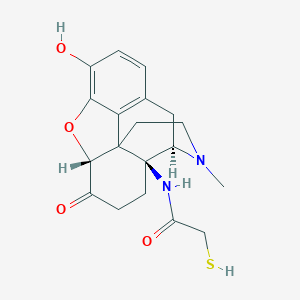
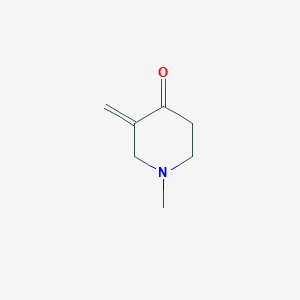
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
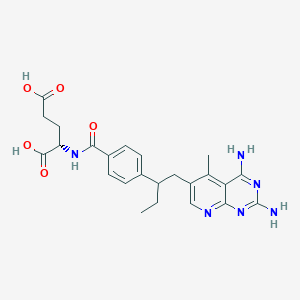
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
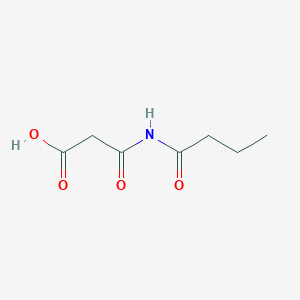
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
